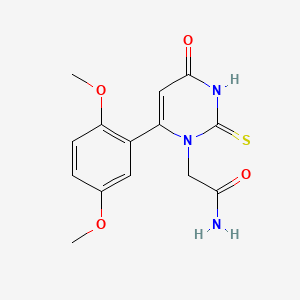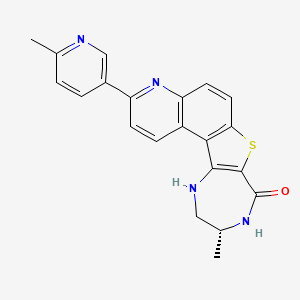
PF-3644022
Übersicht
Beschreibung
PF-3644022 ist ein potenter, selektiver, oral aktiver und ATP-kompetitiver Inhibitor der mitogen-aktivierten Proteinkinase-aktivierten Proteinkinase 2 (MAPKAPK2 oder MK2). Es hat sich gezeigt, dass es ein erhebliches Potenzial bei der Hemmung der Produktion von Tumornekrosefaktor-alpha (TNFα) besitzt und entzündungshemmende Eigenschaften aufweist . Die Verbindung hemmt auch andere Kinasen wie MAPKAPK3 (MK3) und p38-regulierte/aktivierte Kinase (PRAK), was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Wissenschaftliche Forschungsanwendungen
PF-3644022 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: In Zellassays eingesetzt, um die Rolle von MK2 in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkung bei entzündlichen Erkrankungen und Krebs untersucht.
Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente und Kinaseinhibitoren eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es kompetitiv die ATP-Bindungsstelle von MK2 hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, die an Entzündungsreaktionen beteiligt sind. Die Verbindung hemmt auch MK3 und PRAK und moduliert so weiter die Signalwege, die mit Entzündungen und Zellstress verbunden sind .
Wirkmechanismus
PF-3644022, also known as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one, is a potent, selective, orally active, and ATP-competitive inhibitor .
Target of Action
This compound primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .
Mode of Action
This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . By binding to these sites, this compound prevents the phosphorylation and activation of these kinases, thereby inhibiting their activity .
Biochemical Pathways
The primary pathway affected by this compound is the MAPK/ERK pathway . By inhibiting MK2, this compound can effectively suppress the production of Tumor Necrosis Factor alpha (TNFα), a key cytokine involved in systemic inflammation .
Pharmacokinetics
This compound exhibits good pharmacokinetic parameters, showing oral efficacy in both acute and chronic models of inflammation . .
Result of Action
The inhibition of MK2 by this compound leads to a potent suppression of TNFα production, resulting in an anti-inflammatory effect . This can be particularly beneficial in conditions characterized by excessive inflammation, such as arthritis .
Action Environment
It’s worth noting that the compound has shown efficacy in both in vitro and in vivo models, suggesting it is stable and effective in a variety of biological environments .
Biochemische Analyse
Biochemical Properties
PF-3644022 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an ATP-competitive inhibitor of MK2, with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It potently inhibits TNFα production in the human U937 monocytic cell line or peripheral blood mononuclear cells . It also blocks TNFα and IL-6 production in LPS-stimulated human whole blood .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with MK2, MK3, and PRAK. It exerts its effects at the molecular level by competitively inhibiting ATP, thereby affecting the function of these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It shows dose-dependent inhibition of chronic paw swelling measured on day 21 after 12 days of oral dosing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It shows dose-dependent inhibition of chronic paw swelling in Lewis rats, with an ED50 value of 20 mg/kg .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF-3644022 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen unter kontrollierten Bedingungen. Der detaillierte Syntheseweg ist ein Firmengeheimnis, umfasst aber im Allgemeinen:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Modifikationen funktioneller Gruppen: Verschiedene funktionelle Gruppen werden eingeführt, um die Aktivität und Selektivität der Verbindung zu verbessern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Kosteneffizienz optimiert, um sicherzustellen, dass die Verbindung die erforderlichen Reinheitsstandards für Forschungsanwendungen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-3644022 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte und reduzierte Derivate von this compound sowie substituierte Analoga mit möglicherweise unterschiedlichen biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PF-3644023: Ein weiterer MK2-Inhibitor mit ähnlichen Eigenschaften, jedoch unterschiedlichen Selektivitätsprofilen.
SB-203580: Ein p38 MAPK-Inhibitor, der auch MK2 beeinflusst, jedoch mit geringerer Spezifität.
VX-702: Ein dualer Inhibitor von p38 MAPK und MK2, der in ähnlichen Forschungszusammenhängen verwendet wird
Einzigartigkeit von PF-3644022
This compound zeichnet sich durch seine hohe Selektivität und Potenz als MK2-Inhibitor aus. Seine Fähigkeit, die TNFα-Produktion zu hemmen, und seine entzündungshemmenden Wirkungen machen es zu einer wertvollen Verbindung für die Untersuchung entzündlicher Erkrankungen und die Entwicklung neuer Therapeutika .
Eigenschaften
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?
A1: this compound acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, this compound has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of this compound were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of this compound.
Q3: What is the evidence for the in vitro and in vivo efficacy of this compound?
A3: this compound has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, this compound effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, this compound exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that this compound treatment decreased intestinal fibrosis. []
Q4: What are the potential therapeutic applications of this compound based on the research?
A4: The research suggests that this compound holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:
- Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, this compound could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
- Fibrosis: Research suggests that this compound may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


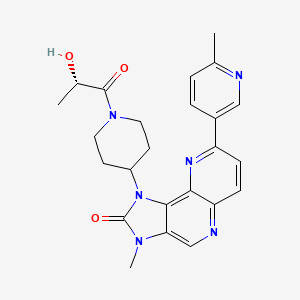
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)
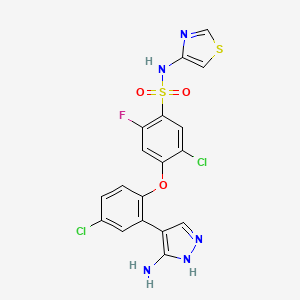
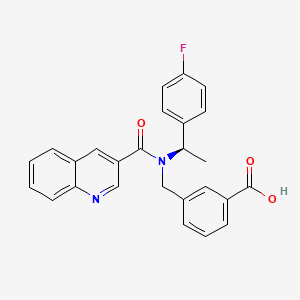
![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
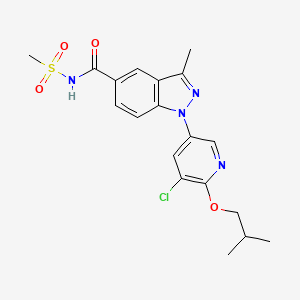

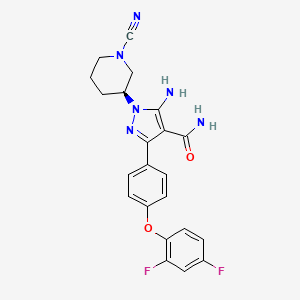
![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)
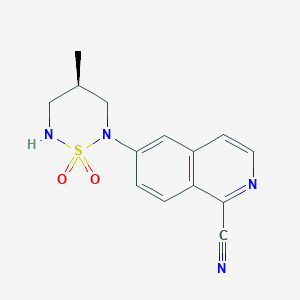
![N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B609965.png)
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
